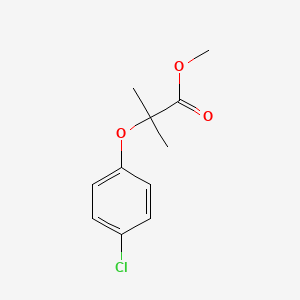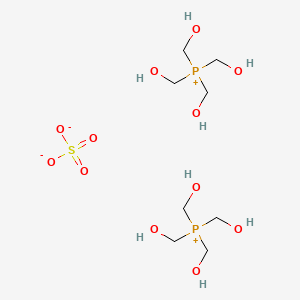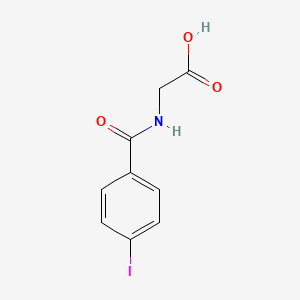
3,5-ジブロモフェノール
概要
説明
3,5-Dibromophenol is an organic compound with the molecular formula C6H4Br2O. It is a derivative of phenol, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science.
科学的研究の応用
3,5-Dibromophenol is widely used in scientific research due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a biochemical reagent.
Medicine: It is a precursor in the synthesis of drugs for treating arthritis and other inflammatory conditions.
Industry: It is used in the production of aromatic polyesters and other polymers
作用機序
Target of Action
3,5-Dibromophenol is a type of bromophenol, which consists of one hydroxy group and two bromine atoms bonded to a benzene ring It’s known that bromophenols can interact with various biological targets due to their structural similarity to phenols, which are widely involved in biological systems .
Mode of Action
Bromophenols, including 3,5-dibromophenol, are produced by electrophilic halogenation of phenol with bromine . This suggests that they might interact with biological targets through similar electrophilic mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Phenolic compounds play crucial roles in various biochemical pathways, including those related to cellular signaling, antioxidation, and enzyme inhibition .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also a CYP1A2 and CYP2C9 inhibitor , which could impact its metabolism and bioavailability. The compound’s lipophilicity (Log Po/w) is 2.01 , suggesting it could readily cross biological membranes.
Result of Action
Given its structural similarity to phenols, it may share some of their biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dibromophenol. For instance, its solubility could be affected by the pH and temperature of the environment . Moreover, its stability and efficacy could be influenced by light exposure and storage conditions .
生化学分析
Biochemical Properties
3,5-Dibromophenol plays a significant role in biochemical reactions, particularly in the synthesis of aromatic polyesters and drugs for arthritis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain enzymes involved in the metabolic pathways of phenolic compounds. The interactions between 3,5-Dibromophenol and these biomolecules are primarily based on its ability to form hydrogen bonds and halogen bonds, which can alter the enzyme’s active site and inhibit its activity .
Cellular Effects
3,5-Dibromophenol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Dibromophenol has been shown to disrupt the normal function of certain signaling pathways, leading to altered gene expression and metabolic imbalances. This disruption can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 3,5-Dibromophenol involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. The binding interactions are often mediated by hydrogen bonds and halogen bonds, which can induce conformational changes in the target biomolecules. Additionally, 3,5-Dibromophenol can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromophenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dibromophenol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 3,5-Dibromophenol in in vitro and in vivo studies has revealed potential cytotoxic effects, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 3,5-Dibromophenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects. High doses of 3,5-Dibromophenol can result in liver and kidney damage, as well as disruptions in endocrine function .
Metabolic Pathways
3,5-Dibromophenol is involved in several metabolic pathways, including those related to the metabolism of phenolic compounds. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidative metabolism of xenobiotics. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .
Transport and Distribution
Within cells and tissues, 3,5-Dibromophenol is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s hydrophobic nature allows it to readily cross cell membranes and accumulate in lipid-rich areas, such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of 3,5-Dibromophenol is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and can localize to specific organelles, such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be affected by its localization, as it may interact with organelle-specific enzymes and proteins. Targeting signals and post-translational modifications can also play a role in directing 3,5-Dibromophenol to specific subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dibromophenol can be synthesized through the bromination of phenol. The process involves the reaction of phenol with bromine in the presence of a solvent like acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, 3,5-Dibromophenol is produced by the bromination of phenol using bromine or a bromine source like sodium bromide under alkaline conditions. The reaction is conducted in large reactors, and the product is isolated through distillation and crystallization techniques .
Types of Reactions:
Substitution Reactions: 3,5-Dibromophenol undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group in 3,5-Dibromophenol can be oxidized to form quinones.
Reduction Reactions: The bromine atoms can be reduced to form phenol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust in the presence of hydrochloric acid.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of dibromoquinones.
Reduction: Formation of phenol and its derivatives.
類似化合物との比較
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 2,3-Dibromophenol
Comparison: 3,5-Dibromophenol is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to other dibromophenols, it has distinct chemical and physical properties that make it suitable for specific applications in pharmaceuticals and material science .
特性
IUPAC Name |
3,5-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFMWYNHJFZBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211646 | |
| Record name | Phenol, 3,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-41-5 | |
| Record name | 3,5-Dibromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3,5-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)



![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)



![N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine](/img/structure/B1293734.png)



